molecular formula C15H20N2O B465723 N-cyclohexyl-2,3-dihydroindole-1-carboxamide CAS No. 61589-27-3

N-cyclohexyl-2,3-dihydroindole-1-carboxamide

Cat. No.: B465723
CAS No.: 61589-27-3
M. Wt: 244.33g/mol
InChI Key: OSIPNWACISSEHG-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,3-dihydroindole-1-carboxamide is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of the indole ring, which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2,3-dihydroindole-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexylamine with 2,3-dihydroindole-1-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,3-dihydroindole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted indole derivatives. These products can exhibit different chemical and biological properties compared to the parent compound .

Scientific Research Applications

N-cyclohexyl-2,3-dihydroindole-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,3-dihydroindole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexylindole-1-carboxamide
  • 2,3-dihydroindole-1-carboxamide
  • N-cyclohexyl-2,3-dihydroindole

Uniqueness

N-cyclohexyl-2,3-dihydroindole-1-carboxamide is unique due to the presence of both the cyclohexyl group and the dihydroindole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

N-cyclohexyl-2,3-dihydroindole-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of indole derivatives characterized by a cyclohexyl group and a carboxamide functional group. The structural formula can be represented as follows:

C14H19N1O1\text{C}_{14}\text{H}_{19}\text{N}_{1}\text{O}_{1}

This structure contributes to its lipophilicity, influencing its interactions with biological targets.

The biological activity of this compound primarily involves its ability to bind to specific receptors and enzymes, thereby altering their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by forming stable complexes with their active sites, preventing substrate binding. This has been observed in studies focusing on anti-inflammatory pathways.
  • Receptor Antagonism : Research indicates that it may act as an antagonist at P2X7 receptors, which are implicated in various inflammatory and autoimmune conditions. The P2X7 receptor is activated by ATP and plays a significant role in mediating inflammatory responses .

Antimicrobial Properties

This compound has shown potential antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its use as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties. It has been studied for its ability to reduce inflammation in animal models of arthritis and other inflammatory diseases. For instance, it has been reported to decrease pro-inflammatory cytokines and inhibit pathways associated with inflammation .

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines while sparing normal cells, highlighting its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on P2X7 Receptor Antagonism : A patent indicated that derivatives of indole carboxamides, including this compound, showed promise as P2X7 antagonists in treating neuropathic pain and chronic inflammatory conditions .
  • Anti-inflammatory Characterization : A study characterized the compound's dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are critical in the eicosanoid pathway involved in inflammation . The compound demonstrated an IC50 value of 0.45 ± 0.11 μM against isolated 5-LOX.
  • Cytotoxicity Assessment : Research assessing cytotoxic effects indicated that this compound exhibited low cytotoxicity while maintaining potent biological activity against target cells .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-cyclohexyl-2-methyl-1-indolinecarboxamideMethyl group at 2-positionEnhanced lipophilicity; potential antimicrobial
N-cyclohexyl-1-indolinecarboxamideNo methyl substitutionLess potent than 2-methyl derivative
N-cyclohexyl-3-methyl-1-indolinecarboxamideMethyl group at 3-positionVariable activity; structure-dependent

This table illustrates how structural variations influence biological activity among related compounds.

Properties

IUPAC Name

N-cyclohexyl-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15(16-13-7-2-1-3-8-13)17-11-10-12-6-4-5-9-14(12)17/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIPNWACISSEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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